molecular formula C10H12BrNOS B14069844 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14069844
M. Wt: 274.18 g/mol
InChI Key: FUPZJHUTCATYEC-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-9-5-7(4-8(12)6-9)10(13)2-3-11/h4-6H,2-3,12H2,1H3

InChI Key

FUPZJHUTCATYEC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)N)C(=O)CCBr

Origin of Product

United States

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